N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine
Description
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)12-5-7-8(9)11-4-3-10-7/h3-4,6,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSCXHIHNUVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693780 | |
| Record name | N-[(3-Chloropyrazin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-16-5 | |
| Record name | N-[(3-Chloropyrazin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of Diaryl Imine
The reaction begins with synthesizing a diaryl imine by condensing an aryl aldehyde (e.g., benzaldehyde) with an amine (e.g., propan-2-amine) in the presence of a dehydrating agent. For example:
Typical conditions include toluene as the solvent and molecular sieves to absorb water, achieving >90% imine formation.
Step 2: Coupling with 2,3-Dichloropyrazine
The diaryl imine reacts with 2,3-dichloropyrazine in the presence of a base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF at 20–130°C facilitates nucleophilic substitution, replacing the chlorine atom at the pyrazine’s 2-position with the imine group. The reaction proceeds as follows:
This step achieves 70–85% yield under optimized conditions.
Step 3: Hydrolysis to Primary Amine
The intermediate undergoes hydrolysis using acidic or basic conditions. Hydrochloric acid (HCl) in methanol at 0–40°C cleaves the imine bond, yielding the primary amine:
Yields for this step exceed 90%, with an overall process yield of ≥50%.
Reaction Optimization and Variables
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency:
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 85 |
| Base | K₂CO₃ | 80 |
| Temperature | 80°C | 78 |
DMF enhances solubility of intermediates, while K₂CO₃ provides sufficient basicity without side reactions. Substituting DMF with THF or toluene reduces yields by 20–30%.
Acidic vs. Basic Hydrolysis
Hydrolysis conditions influence product purity:
| Condition | Reagent | Purity (%) |
|---|---|---|
| Acidic | HCl/MeOH | 98 |
| Basic | NaOH/H₂O | 92 |
Acidic hydrolysis with HCl in methanol achieves near-quantitative conversion, whereas basic conditions may generate byproducts.
Analytical Characterization
The final product is characterized by spectroscopic and chromatographic methods:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClN₃ |
| Molecular Weight | 185.65 g/mol |
| CAS Number | 1289385-16-5 |
| Purity (HPLC) | ≥98% |
¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 8.25 (s, 1H, pyrazine-H), δ 3.95 (s, 2H, CH₂), and δ 1.20 (d, 6H, CH(CH₃)₂).
Comparative Analysis with Alternative Methods
While the imine route dominates industrial production, alternative methods have been explored:
Chemical Reactions Analysis
Types of Reactions
N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Structurally related compounds share the pyrazine or pyridine backbone with variations in substituents, influencing their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The hydrochloride salts (e.g., cyclopropanamine analog ) exhibit higher aqueous solubility than free bases due to ionic character.
- Thermal Stability : The pyrazine core in the target compound contributes to higher boiling points (~248°C) compared to pyridine analogs (~215°C for nitro derivatives) .
Key Takeaways
- Structural Flexibility : Substitution at the pyrazine/pyridine ring and amine group tailors properties for specific applications (e.g., cyclopropane for rigidity, nitro groups for bioactivity).
- Synthetic Versatility : Reductive amination and nucleophilic substitution are common strategies for generating analogs.
- Biological Relevance : Chlorine and nitro substituents enhance bioactivity, while hydrochloride salts improve drug-like properties.
This analysis underscores the importance of substituent effects in optimizing compounds for therapeutic or industrial use. Further studies on structure-activity relationships (SAR) and pharmacokinetics are warranted for these analogs.
Biological Activity
N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine, also referred to as a pyrazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a chlorine atom, which is known to influence its reactivity and biological activity. The presence of the amine group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing pyrazine rings exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that derivatives of pyrazine, including this compound, can inhibit tumor cell proliferation. For instance, in assays against human cancer cell lines, significant cytotoxic effects were observed, particularly in breast and colon cancer models. The compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, thereby disrupting energy production in microbial cells.
- Receptor Binding : It can bind to various receptors involved in signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of several pyrazine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Research, this compound was tested on various cancer cell lines. The findings revealed that the compound induced significant cytotoxicity in MCF7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values below 10 µM. Mechanistic studies suggested that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Q & A
Q. What are the standard synthetic routes for N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-chloropyrazine-2-carbaldehyde with propan-2-amine. Key reagents include sodium cyanoborohydride (NaBH₃CN) and ammonium acetate (NH₄OAc) in ethanol under reflux (50°C), as demonstrated in analogous syntheses of chloropyrazine derivatives . Alternatively, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine can facilitate amide bond formation in related pyrazine-based structures, requiring strict control of reaction time and temperature to minimize byproducts . Critical parameters include pH adjustment (neutral to slightly acidic) and purification via recrystallization or column chromatography .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons on the pyrazine ring appear as distinct singlets (δ 8.5–9.0 ppm), while the methyl groups of the propan-2-amine moiety resonate as a septet (δ 2.8–3.2 ppm) and doublets (δ 1.0–1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺) at m/z 200.06 (calculated for C₈H₁₁ClN₃). Fragmentation patterns (e.g., loss of Cl or CH₃ groups) align with pyrazine derivatives .
- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds validate functional groups.
Q. What initial biological screening assays are recommended for assessing therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing results to chlorinated pyridazine analogs with documented activity .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Structural analogs with chloro-pyrazine moieties have shown sub-µM activity in oncology studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions often arise from impurity profiles or stereochemical variations . Implement:
- HPLC-PDA (Photodiode Array Detection) : Quantify purity (>98%) and identify co-eluting impurities.
- Chiral Chromatography : Resolve enantiomers if asymmetric centers exist (e.g., via Chiralpak® columns).
- Dose-Response Reproducibility : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. Studies on structurally related compounds emphasize the impact of solubility enhancers (e.g., DMSO concentration ≤0.1%) on activity .
Q. What strategies enhance the pharmacokinetic properties of this compound via pyrazine ring modifications?
- Methodological Answer :
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazine C5 position to improve metabolic stability.
- Pro-drug Design : Synthesize acetylated or PEGylated derivatives to enhance bioavailability. For example, masking the amine with a tert-butyloxycarbonyl (Boc) group increases plasma half-life in rodent models .
- Comparative SAR Analysis : Use data from chloropyridazine analogs (e.g., 6-chloro-N,N-dipropylpyrazin-2-amine) to predict logP and permeability .
Q. Which computational methods predict the reactivity and interaction mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For chloropyrazines, the C2 position is typically reactive in SNAr (nucleophilic aromatic substitution) reactions .
- Molecular Dynamics (MD) Simulations : Model binding to biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina . Pyrazine derivatives show affinity for hydrophobic pockets via π-π stacking .
- ADMET Prediction : Tools like SwissADME estimate intestinal absorption and cytochrome P450 interactions based on structural descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
